molecular formula C22H15Br2NO5 B13131665 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone CAS No. 72953-51-6

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone

Cat. No.: B13131665
CAS No.: 72953-51-6
M. Wt: 533.2 g/mol
InChI Key: FCALKKFJQIDADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone is a complex organic compound with the molecular formula C22H15Br2NO5 and a molecular weight of 533.2 g/mol. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, hydroxy, and dibromophenoxyethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves multiple steps. One common synthetic route includes the reaction of 1-amino-4-hydroxyanthraquinone with 2-(dibromophenoxy)ethanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:

    1-Amino-4-hydroxyanthraquinone: Lacks the dibromophenoxyethoxy group, resulting in different chemical and biological properties.

    2-(Dibromophenoxy)ethanol: A simpler compound that serves as a building block in the synthesis of more complex derivatives.

    Anthraquinone: The parent compound with a simpler structure and different reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

72953-51-6

Molecular Formula

C22H15Br2NO5

Molecular Weight

533.2 g/mol

IUPAC Name

1-amino-2-[2-(2,3-dibromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H15Br2NO5/c23-13-6-3-7-15(19(13)24)29-8-9-30-16-10-14(26)17-18(20(16)25)22(28)12-5-2-1-4-11(12)21(17)27/h1-7,10,26H,8-9,25H2

InChI Key

FCALKKFJQIDADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=C(C(=CC=C4)Br)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.